2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride
Description
2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a quinoline core substituted with a 4-bromophenyl group at position 2, a chlorine atom at position 8, and a reactive carbonyl chloride group at position 2. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in nucleophilic acyl substitution reactions. The bromophenyl and chloroquinoline moieties contribute to its electron-deficient aromatic system, enhancing its utility in cross-coupling reactions and as a precursor for bioactive molecules .
Properties
IUPAC Name |
2-(4-bromophenyl)-8-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-6-4-9(5-7-10)14-8-12(16(19)21)11-2-1-3-13(18)15(11)20-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHRBXDHFXQPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-bromophenylquinoline: This step involves the reaction of 4-bromoaniline with a suitable quinoline precursor under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl and quinoline rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are commonly used.
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols, often in the presence of a base such as triethylamine (Et3N).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, amides, esters, and thioesters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-microbial, and anti-inflammatory drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The bromophenyl and quinoline moieties can bind to enzymes, receptors, and other proteins, modulating their activity. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to covalent modifications and changes in their function. These interactions can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:
Table 1: Structural Comparison of Quinoline Carbonyl Chlorides
Key Observations :
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : The 4-bromophenyl group (Br) in the target compound enhances electrophilicity at the carbonyl chloride, facilitating reactions with nucleophiles (e.g., amines, alcohols). In contrast, methoxy (OCH₃) or butoxy (OC₄H₉) groups are electron-donating, reducing reactivity but improving solubility .
- Steric Effects : Bulky substituents (e.g., 2,5-dichlorophenyl in ) hinder reaction rates but may enhance binding specificity in biological applications.
Thermal and Physical Properties: Bromine’s high atomic mass contributes to higher melting points (e.g., analogous hydrazonoyl chlorides with bromophenyl groups melt at 235–237°C ). Methoxy derivatives exhibit lower melting points due to reduced crystallinity .
Characterization Techniques
- Crystallography: SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures of quinoline derivatives, confirming substituent orientation and packing .
- Computational Modeling : Density functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy formula ) predict electronic properties, guiding synthetic optimization.
Biological Activity
2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a bromophenyl group and a carbonyl chloride substituent. Its molecular formula is C15H10BrClN2O, indicating the presence of halogen atoms that may influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have been shown to exhibit:
- Antimicrobial Activity : Quinoline derivatives often target bacterial enzymes and disrupt cell wall synthesis.
- Anticancer Properties : Compounds in this class can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
- Enzyme Inhibition : The carbonyl chloride moiety may facilitate covalent bonding with nucleophilic residues in enzymes, leading to inhibition.
Anticancer Activity
Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. For instance, a study demonstrated that quinoline-based compounds could induce apoptosis in cancer cell lines by activating caspases involved in programmed cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 168.78 | Induces apoptosis via caspase activation |
| Similar Quinoline Derivative | HeLa | 5.00 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
Another aspect of interest is the antimicrobial properties of this compound. Quinoline derivatives have shown efficacy against various bacterial strains by inhibiting growth and biofilm formation.
| Bacterial Strain | MIC (µg/mL) | Effect |
|---|---|---|
| Escherichia coli | 1600 | Growth inhibition |
| Staphylococcus aureus | 3200 | Biofilm disruption |
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant apoptosis, characterized by increased levels of cleaved caspases and PARP.
- Case Study on Antimicrobial Effects : In another study, the compound was tested against Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 1600 µg/mL, suggesting moderate antibacterial activity.
Q & A
Q. Can cryo-EM or microED resolve the compound’s binding mode with proteins?
- Feasibility : MicroED (microcrystal electron diffraction) is suitable for small-molecule co-crystals (e.g., with serum albumin) to achieve 1.5–2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
